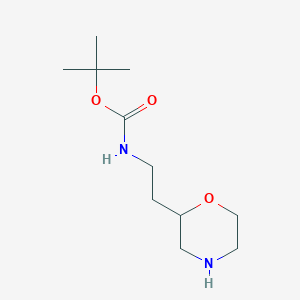

Tert-butyl 2-morpholin-2-ylethylcarbamate

描述

Overview of Chemical Carbamates and Substituted Morpholines in Organic Synthesis and Medicinal Chemistry

The structure of Tert-butyl 2-morpholin-2-ylethylcarbamate contains two key functional components that are of high importance in modern chemistry: the carbamate (B1207046) group and the substituted morpholine (B109124) ring.

Chemical Carbamates: Carbamates, with the general structure R₂NC(O)OR', are organic compounds derived from the unstable carbamic acid. wikipedia.orgscribd.com They are considered hybrids of esters and amides, and this structural feature imparts significant chemical stability. nih.govnih.gov In medicinal chemistry, the carbamate linkage is frequently used as a bioisostere for the peptide bond. nih.govacs.org This substitution can enhance a molecule's resistance to metabolic degradation by proteases and improve its ability to permeate cell membranes. nih.govacs.org Furthermore, carbamates are integral to the design of prodrugs, where they can mask a functional group of a parent drug to improve its pharmacokinetic properties. nih.govnih.gov Beyond medicine, carbamates are fundamental units in the production of polyurethanes. wikipedia.org

Substituted Morpholines: The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. researchgate.net This scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in a wide range of approved drugs and biologically active molecules. nih.govnih.gov The inclusion of a morpholine moiety in a drug candidate can confer advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for a molecule's success as a therapeutic agent. nih.govacs.org The nitrogen atom in the morpholine ring is a weak base, and the oxygen atom can act as a hydrogen bond acceptor, both of which can be crucial for binding to biological targets. nih.govoup.com Examples of commercially available drugs containing the morpholine fragment include the appetite suppressant Phendimetrazine and the antidepressant Reboxetine. lifechemicals.com The development of synthetic methods to create diversely substituted morpholines is an active area of research. oup.comresearchgate.net

| Drug Name | Therapeutic Class |

| Phendimetrazine | Appetite Suppressant lifechemicals.com |

| Reboxetine | Antidepressant lifechemicals.com |

| Imatinib | Anticancer Agent nih.gov |

Significance of the Tert-butoxycarbonyl (Boc) Protecting Group in Amine Chemistry

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This temporary block is known as a protecting group. Amines, being both nucleophilic and basic, often require protection. chemistrysteps.com

The tert-butoxycarbonyl (Boc) group is one of the most common and versatile protecting groups for amines in organic synthesis. wikipedia.orgbzchemicals.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. chemistrysteps.comwikipedia.orgbzchemicals.com

A key advantage of the Boc group is its stability under a wide range of conditions, including exposure to most bases and nucleophiles. organic-chemistry.org However, it is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA). chemistrysteps.combzchemicals.com The mechanism of deprotection involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then decomposes to isobutylene (B52900) and a proton, and the subsequent decarboxylation of the resulting carbamic acid to yield the free amine and carbon dioxide. chemistrysteps.com This acid-lability allows for selective deprotection in the presence of other protecting groups that are sensitive to different conditions (e.g., base-labile or hydrogenation-labile groups), a strategy known as orthogonal protection. organic-chemistry.org

| Operation | Common Reagents & Conditions |

| Boc-Protection | Di-tert-butyl dicarbonate (Boc₂O), often with a base like triethylamine (B128534) (TEA) or sodium hydroxide, in a solvent such as tetrahydrofuran (B95107) (THF) or water. wikipedia.orgbzchemicals.com |

| Boc-Deprotection | Strong acids such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in methanol (B129727) or ethyl acetate. chemistrysteps.comwikipedia.orgbzchemicals.com |

Research Context and Interdisciplinary Relevance of Morpholine-Containing Carbamates

The compound this compound exists at the intersection of several chemical disciplines. By combining the desirable morpholine scaffold with a strategically protected amine, it becomes a valuable building block for creating novel and complex molecules.

In medicinal chemistry, building blocks like this are used in the systematic construction of new potential drug candidates. The morpholine unit is incorporated to enhance the "drug-like" properties of the final compound, while the Boc-protected amine serves as a key attachment point for other molecular fragments. nih.gov Following the coupling reaction, the Boc group can be removed to reveal the amine, which can then be used for further chemical transformations.

This approach is central to the generation of compound libraries for high-throughput screening, a process used to identify new lead compounds in drug discovery. nih.gov The interdisciplinary relevance of such compounds extends from synthetic organic chemistry, where the focus is on the efficient construction of these building blocks, to medicinal chemistry and chemical biology, where they are used to assemble molecules designed to interact with specific biological targets like enzymes or receptors. nih.gov The ability to systematically modify each part of the building block allows researchers to fine-tune the properties of the final molecules to optimize their biological activity and pharmacokinetic profiles.

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(2-morpholin-2-ylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-4-9-8-12-6-7-15-9/h9,12H,4-8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZNAZXFHKPBMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649177 | |

| Record name | tert-Butyl [2-(morpholin-2-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032507-63-3 | |

| Record name | tert-Butyl [2-(morpholin-2-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 2 Morpholin 2 Ylethylcarbamate and Analogues

Synthesis of the 2-Morpholin-2-ylethylamine Precursor Moiety

The synthesis of the morpholine (B109124) core is a critical step in assembling the target compound. Morpholine and its derivatives are prevalent heterocyclic motifs in medicinal chemistry. chemrxiv.orge3s-conferences.org The precursor, 2-(2-aminoethyl)morpholine, can be synthesized through several established routes.

A common and conceptually straightforward approach is the annulation of a 1,2-amino alcohol. chemrxiv.org However, this method often requires multiple steps, including the formation of a morpholinone intermediate followed by reduction, and can present challenges in achieving selective mono-alkylation of the amine. chemrxiv.org More recent developments have focused on creating more efficient, one- or two-step protocols. One such method involves the reaction of a 1,2-amino alcohol with ethylene sulfate in the presence of a base like potassium tert-butoxide (tBuOK). This approach allows for the selective monoalkylation of primary amines, a significant challenge in traditional methods, and provides a direct route to N-H containing morpholines that can be further functionalized. chemrxiv.org

Alternative strategies include the reductive amination of a suitable dialdehyde precursor, generated in situ from the oxidation of ribonucleosides, with an appropriate amine. nih.gov Other methods involve the multi-step conversion of morpholine itself, for example, by reacting it with ethyl chloroacetate, followed by conversion to a hydrazide and subsequent cyclization and modification to introduce the desired ethylamine (B1201723) side chain. researchgate.net

Convergent and Linear Synthesis Strategies for the Target Compound

The assembly of Tert-butyl 2-morpholin-2-ylethylcarbamate can be approached through either a linear or a convergent strategy.

Stereoselective Synthesis and Chiral Analogues (e.g., (S)-tert-butyl N-[(2S)-morpholin-2-ylmethyl]carbamate)

Many pharmaceutical applications require enantiomerically pure compounds, necessitating stereoselective synthetic methods. nih.gov The synthesis of chiral analogues like (S)-tert-butyl N-[(2S)-morpholin-2-ylmethyl]carbamate requires control over the stereocenter at the C2 position of the morpholine ring. bldpharm.comichemical.comcymitquimica.com

Scalability and Process Optimization in Synthetic Procedures

Transitioning a synthetic route from a laboratory scale to industrial production requires careful optimization of the entire process. Key considerations include cost, safety, environmental impact, and efficiency.

For the N-Boc protection step, process optimization focuses on moving away from expensive or hazardous reagents and solvents. The development of catalyst-free methods in water or solvent-free protocols is highly attractive for large-scale synthesis. researchgate.netacs.org Using recyclable catalysts, such as the yttria-zirconia Lewis acid or organocatalysts like thiamine hydrochloride, can significantly reduce costs and waste. semanticscholar.orgtandfonline.com The use of environmentally benign reaction media like polyethylene glycol (PEG) has also been explored as an alternative to traditional organic solvents. researchgate.net

Furthermore, continuous flow chemistry offers significant advantages for scalability. For instance, while typically used for deprotection, thermal methods in continuous flow reactors can offer precise control over temperature and residence time, leading to higher efficiency and safety compared to batch processing. acs.org Such principles can be applied to various steps in the synthesis. Optimizing reaction conditions to minimize the formation of by-products, such as isocyanate urea or N,N-di-Boc derivatives, is also crucial for ensuring high purity and yield on a large scale. digitellinc.com

Reaction Mechanisms and Reactivity Profiles

Mechanistic Studies of Carbamate (B1207046) Formation Reactions

The formation of the carbamate linkage in tert-butyl 2-morpholin-2-ylethylcarbamate typically involves the reaction of the corresponding primary amine, 2-(morpholin-2-yl)ethan-1-amine, with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This is the most common and convenient method for introducing the Boc protecting group onto an amine. total-synthesis.comfishersci.co.uk

The mechanism is a straightforward nucleophilic acylation. total-synthesis.com The process begins with the nucleophilic attack of the primary amine's nitrogen atom on one of the electrophilic carbonyl carbons of the Boc anhydride. This addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a tert-butoxide--carbonate mixed anhydride, which is unstable. This leaving group readily decomposes into carbon dioxide (CO₂) and a tert-butoxide anion, which is then protonated by the newly formed carbamate or the reaction medium to generate tert-butanol. total-synthesis.com The release of gaseous CO₂ provides a strong thermodynamic driving force for the reaction, ensuring high yields. total-synthesis.com

While the reaction can proceed without a base, one is often added to neutralize the acidic proton of the carbamate as it forms, or to deprotonate the starting amine, thereby increasing its nucleophilicity. total-synthesis.comfishersci.co.uk Common bases used for this purpose include sodium bicarbonate, sodium hydroxide, or triethylamine (B128534). total-synthesis.comfishersci.co.uk The reaction conditions are generally mild, often carried out at room temperature in solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724), or aqueous mixtures. fishersci.co.uk

Deprotection Chemistry of the Tert-butoxycarbonyl (Boc) Group

The Boc group is prized in organic synthesis for its stability to a wide range of chemical conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation, while being easily removable under acidic conditions. total-synthesis.comorganic-chemistry.org

The standard method for cleaving the Boc group relies on treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in solvents like dichloromethane (B109758) (DCM), dioxane, or ethyl acetate. total-synthesis.comfishersci.co.uk The deprotection proceeds through a unimolecular (SN1-type) mechanism. total-synthesis.comcommonorganicchemistry.com

The mechanism involves the following key steps:

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by the acid. total-synthesis.comcommonorganicchemistry.com

Formation of a Tert-butyl Cation: The protonated carbamate is unstable and fragments. The C-O bond cleaves, leading to the departure of a highly stabilized tertiary carbocation (the tert-butyl cation). total-synthesis.comcommonorganicchemistry.comlibretexts.org This step is the slowest and therefore the rate-determining step of the reaction. libretexts.org

Carbamic Acid Formation: The other fragment generated is a carbamic acid. commonorganicchemistry.com

Decarboxylation: Carbamic acids are inherently unstable and rapidly decompose, releasing carbon dioxide (CO₂) and the free primary amine. total-synthesis.comcommonorganicchemistry.com

Amine Salt Formation: Under the acidic reaction conditions, the newly liberated amine is protonated, yielding the corresponding ammonium (B1175870) salt (e.g., a TFA or hydrochloride salt). commonorganicchemistry.com

The tert-butyl cation formed during this process can be quenched by a suitable nucleophile, deprotonate to form isobutylene (B52900) gas, or potentially polymerize. commonorganicchemistry.com The generation of two gaseous byproducts, isobutylene and carbon dioxide, helps to drive the reaction to completion. total-synthesis.comcommonorganicchemistry.com

While strong acid is the conventional method, its use can be problematic for substrates containing other acid-labile functional groups. nih.govrsc.org This has led to the development of numerous alternative deprotection strategies that offer milder conditions or different selectivities. nih.gov

| Strategy | Reagents/Conditions | Key Features | Reference |

|---|---|---|---|

| Lewis Acid Catalysis | Metal catalysts (e.g., ZnBr₂, Mg(ClO₄)₂) | Milder than strong protic acids; can offer different functional group tolerance. | nih.gov |

| Iodine Catalysis | Catalytic iodine (I₂), often under solvent-free conditions. | A mild, metal-free alternative. | nih.govrsc.org |

| Basic Cleavage | Sodium carbonate in refluxing DME; sodium t-butoxide in wet THF. | Useful for substrates that are highly sensitive to acid but stable to base. Generally less common for unactivated Boc groups. | nih.gov |

| Thermolysis | Heating in solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), sometimes with microwave assistance. | Avoids the use of strong acids or bases; can be accelerated significantly with microwaves. | nih.govresearchgate.net |

| Oxalyl Chloride | Oxalyl chloride in methanol (B129727) at room temperature. | A very mild method reported to be tolerant of other acid-labile groups. | nih.govrsc.org |

| Emerging Methods | Photocatalysts, electrocatalysts. | Represents ongoing research to develop highly selective and efficient deprotection techniques under novel reaction conditions. | numberanalytics.com |

Chemical Transformations Involving the Morpholine (B109124) Ring System

The morpholine ring in this compound behaves as a typical secondary amine. wikipedia.org However, the presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less basic and less nucleophilic compared to structurally similar amines like piperidine (B6355638). wikipedia.org Despite this, the morpholine nitrogen can participate in a variety of chemical transformations.

Common reactions involving the morpholine moiety include:

N-Alkylation and N-Arylation: The secondary amine can be alkylated or arylated using appropriate electrophiles to form tertiary amines.

Enamine Formation: Morpholine is commonly used to generate enamines from ketones and aldehydes. wikipedia.org

Amide Formation: It can react with acyl chlorides or other activated carboxylic acid derivatives to form amides.

Ring Opening and Rearrangement: While generally stable, the morpholine ring can be synthesized via the ring-opening of activated aziridines with haloalcohols, followed by intramolecular cyclization. nih.govacs.org This highlights pathways for both its formation and potential reverse reactions under specific conditions.

Use as a Building Block: The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to improve pharmacokinetic properties such as solubility. researchgate.netacs.org

Stability and Degradation Pathways of the Compound in Various Chemical Environments

The morpholine ring itself is chemically robust and stable under many conditions, including those used for pH adjustment in industrial steam systems at high temperatures and pressures. wikipedia.org However, it is not inert. Studies have shown that morpholine is biodegradable, although the process can be slow and require acclimatized microorganisms. nih.govresearchgate.net Microbial degradation of morpholine often proceeds via hydroxylation of the ring followed by C-N bond cleavage, ultimately breaking down the heterocycle into smaller, linear molecules like 2-(2-aminoethoxy)acetate (B1259841) and glycolate. nih.gov While the specific degradation pathways for the substituted side chain of this compound are not detailed in the literature, the morpholine core would be expected to follow similar microbial degradation patterns if released into the environment. researchgate.netnih.gov

Advanced Characterization Techniques in Contemporary Chemical Research

Spectroscopic Methodologies for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for probing the molecular structure of a compound, providing detailed information about its atomic composition and connectivity. For Tert-butyl 2-morpholin-2-ylethylcarbamate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The large tert-butyl group would produce a characteristic sharp singlet at approximately 1.4 ppm, integrating to nine protons. The protons of the ethyl chain and the morpholine (B109124) ring would exhibit more complex splitting patterns (multiplets) in the region of approximately 2.5-4.0 ppm. The N-H proton of the carbamate (B1207046) would likely appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. For this compound, eleven distinct signals would be anticipated. The quaternary carbon of the tert-butyl group would appear around 80 ppm, while the methyl carbons would resonate at approximately 28 ppm. The carbonyl carbon of the carbamate functional group would be observed further downfield, typically in the range of 155-157 ppm. The carbons of the morpholine ring and the ethyl linker would appear in the intermediate region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Key expected absorption bands for this compound would include:

A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carbamate group.

A broad band in the region of 3300-3500 cm⁻¹ due to the N-H stretching vibration of the carbamate.

C-H stretching vibrations from the alkyl groups would be observed around 2850-2975 cm⁻¹. ug.edu.pl

The C-O-C stretching of the morpholine ether linkage would likely appear in the fingerprint region, around 1100-1120 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a critical tool for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The predicted monoisotopic mass is 230.16304 Da. uni.lu Gas chromatography coupled with mass spectrometry (GC-MS) could also be utilized, where the molecule would likely fragment in a predictable manner, for instance, through the loss of the tert-butyl group or cleavage of the ethylmorpholine side chain. Predicted mass-to-charge ratios for common adducts are presented in the table below. uni.lu

Interactive Table: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 231.17032 |

| [M+Na]⁺ | 253.15226 |

| [M-H]⁻ | 229.15576 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the components of a mixture, making them vital for assessing the purity of a synthesized compound and for its isolation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the purity analysis of non-volatile compounds like this compound. A reversed-phase HPLC method would be the standard approach.

Methodology: The compound would be dissolved in a suitable solvent and injected into the HPLC system. A C18 column is a common choice for separating carbamates. nih.gov The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier such as trifluoroacetic acid to improve peak shape. acs.org The components of the sample are separated based on their differential partitioning between the stationary phase (the C18 column) and the mobile phase. Detection is commonly achieved using a UV detector. The purity of the sample is determined by the relative area of the peak corresponding to the target compound. For many carbamates, a purity of at least 98% as determined by HPLC is often required for research applications. calpaclab.com

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While this compound has a moderate molecular weight, its volatility might be sufficient for GC analysis, possibly at elevated temperatures. However, derivatization is a common strategy to improve the volatility and thermal stability of morpholine-containing compounds for GC analysis. nih.govresearchgate.net

Methodology: In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation is based on the compound's boiling point and its interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. For purity assessment, the peak area of the compound is compared to the total area of all peaks in the chromatogram.

Interactive Table: Typical Chromatographic Conditions

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector |

|---|---|---|---|

| HPLC | C18 Reversed-Phase | Acetonitrile/Water Gradient | UV |

| GC | Capillary Column (e.g., DB-5ms) | Helium | MS or FID |

Complementary Analytical Techniques for Compound Verification

In addition to spectroscopic and chromatographic methods, other analytical techniques provide valuable, complementary information for the comprehensive characterization of a chemical compound.

Melting Point Determination

The melting point of a solid crystalline compound is a key physical property that can be used as an indicator of purity. A pure compound will typically have a sharp and well-defined melting point range, whereas impurities will broaden and depress the melting range. For this compound, which is a solid at room temperature, determining its melting point would be a straightforward and important verification step. sigmaaldrich.com

Elemental Analysis

Elemental analysis determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Interactive Table: Theoretical Elemental Composition

| Element | Symbol | Atomic Weight | Number of Atoms | Mass Percent |

|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 57.36% |

| Hydrogen | H | 1.008 | 22 | 9.63% |

| Nitrogen | N | 14.007 | 2 | 12.16% |

Future Research Trajectories and Interdisciplinary Perspectives

Innovation in Synthetic Methodologies for Complex Carbamate (B1207046) Derivatives

The synthesis of carbamates is a cornerstone of organic and medicinal chemistry, traditionally relying on well-established but often harsh reagents. nih.govacs.org Future research concerning Tert-butyl 2-morpholin-2-ylethylcarbamate and its derivatives will likely focus on developing more efficient, sustainable, and stereoselective synthetic methodologies.

Current synthetic paradigms often involve reacting an appropriate alcohol with an isocyanate or using reagents like p-nitrophenyl chloroformate. acs.org However, emerging strategies offer significant advancements. Metal-catalyzed reactions, for instance, present a promising avenue. Catalytic systems based on palladium, silver, and nickel have been shown to facilitate the synthesis of complex carbamates, including five-membered cyclic carbamates, under milder conditions. acs.orgmdpi.com Another key area of innovation is the utilization of carbon dioxide (CO2) as a C1 building block. mdpi.com This approach aligns with the principles of green chemistry by using an abundant, non-toxic, and renewable carbon source. Research into silver(I)-catalyzed carboxylation of propargyl amines to form oxazolidinones (cyclic carbamates) demonstrates the potential for developing analogous methods for linear carbamates. mdpi.com

For a chiral molecule like this compound, enantioselective synthesis is critical. Future methodologies could adapt existing protocols for the resolution of racemic amines or the asymmetric synthesis of chiral morpholine (B109124) precursors. nih.gov Enzymatic kinetic resolution, which uses lipases like Candida antarctica lipase (B570770) B (CAL-B) to selectively acylate one enantiomer of a racemic mixture, has been successfully applied to related carbamate precursors and represents a powerful tool for obtaining enantiomerically pure materials. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Carbamate Synthesis

| Methodology | Catalyst/Reagent | Advantages | Potential Challenges | Relevant Findings |

|---|---|---|---|---|

| Classical Methods | Phosgene derivatives, Isocyanates | Well-established, versatile | Use of toxic and hazardous reagents | Widely used for a broad range of carbamates. acs.org |

| Metal-Catalyzed Synthesis | Pd, Ag, Ni complexes | High efficiency, mild conditions, potential for stereoselectivity | Catalyst cost and removal, substrate scope limitations | Pd-catalyzed three-component reactions and Ag-catalyzed cyclizations with CO2 show promise. mdpi.com |

| Green Synthesis (CO2) | DBU, AgNO3 | Utilizes a renewable, non-toxic C1 source | Often requires high pressure or highly active catalysts | Effective for cyclic carbamates; development for linear carbamates is ongoing. mdpi.comnih.gov |

| Enzymatic Resolution | Lipases (e.g., CAL-B) | High enantioselectivity, mild, environmentally benign conditions | Limited to specific substrates, requires optimization | Successfully used for resolving chiral carbamate precursors. researchgate.net |

Identification of Novel Biological Targets and Therapeutic Potential

The morpholine ring is classified as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib (B1684475). nih.govwikipedia.org Its inclusion is known to enhance physicochemical properties, improve pharmacokinetic profiles, and provide critical interactions with biological targets. nih.govchemicalbook.com Similarly, the carbamate functional group is a key structural motif in many therapeutic agents and prodrugs, often acting as a stable surrogate for a peptide bond. nih.govacs.org

Given this background, this compound, or more specifically its deprotected primary amine derivative, represents a valuable fragment for screening and drug discovery campaigns. The morpholine oxygen can act as a hydrogen bond acceptor, a feature crucial for binding to many enzyme active sites. Future research should focus on exploring its potential against a range of biological targets:

Enzyme Inhibition: The scaffold could be elaborated to target enzymes where morpholine-containing inhibitors have already shown promise. This includes kinases, proteases (such as HIV-1 protease and serine proteases), and other metabolic enzymes. nih.govacs.org The ethylamine (B1201723) linker provides a vector for adding further pharmacophoric features to optimize binding affinity and selectivity.

Receptor Modulation: Morpholine derivatives have demonstrated selective affinity for a wide range of cellular receptors. nih.gov The core structure of this compound could serve as a starting point for developing novel ligands for G-protein coupled receptors (GPCRs) or ion channels.

Antimicrobial and Anticancer Agents: The precedent of linezolid (antibacterial) and gefitinib (anticancer) suggests that novel derivatives built from this scaffold could be investigated for similar therapeutic applications. wikipedia.org The flexibility of the ethylamine side chain allows for the synthesis of diverse libraries for high-throughput screening.

The tert-butyl carbamate (Boc) group itself is primarily a protecting group, but its lipophilicity could be exploited in prodrug strategies before its eventual cleavage in vivo to release the active primary amine.

Development of Advanced Analytical and Characterization Protocols

As with any chemical entity intended for advanced applications, robust analytical and characterization protocols are essential. While standard techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are used for initial structural confirmation sigmaaldrich.comorientjchem.org, more sophisticated methods are required for quantification in complex matrices and for detailed structural analysis.

Future research in this area should focus on developing and validating high-sensitivity methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for analyzing thermally labile compounds like carbamates. taylorfrancis.comnih.gov The development of a specific LC-MS/MS method for this compound would enable its quantification in various media, which is crucial for pharmacokinetic studies or for monitoring its fate in materials science applications. The use of specialized chromatography columns, such as those developed specifically for carbamates, can offer faster and more efficient separation than traditional C18 columns. sepscience.com

Gas chromatography (GC) is generally less suitable for intact carbamates due to their thermal instability. sepscience.comyoungin.com However, GC with a nitrogen-phosphorus detector (NPD) could be a sensitive method for analyzing more volatile derivatives or degradation products. youngin.com

Table 2: Advanced Analytical Protocols for Carbamate Characterization

| Technique | Purpose | Key Advantages | Application for Target Compound |

|---|---|---|---|

| LC-MS/MS | Quantification and Confirmation | High sensitivity and specificity; suitable for thermally labile compounds. taylorfrancis.comnih.gov | Development of validated methods for quantification in biological fluids or environmental samples. |

| High-Resolution MS | Structural Elucidation | Provides exact mass for unambiguous formula determination. | Confirmation of synthetic products and identification of metabolites or degradation products. |

| NMR Spectroscopy (1H, 13C) | Structure Confirmation | Provides detailed information on molecular structure and connectivity. orientjchem.org | Routine characterization of the compound and its derivatives. |

| Specialized HPLC | Separation and Purity | Faster analysis times and improved resolution compared to standard columns. sepscience.com | High-throughput purity analysis and quality control. |

| GC/NPD | Trace Analysis | Sensitive and selective for nitrogen-containing compounds. youngin.com | Analysis of potential volatile byproducts or specific derivatives. |

Integration with Materials Science and Chemical Biology Research

The unique structural features of this compound open up avenues for its use beyond traditional medicinal chemistry. Its integration into materials science and chemical biology represents a significant future research trajectory.

In materials science , morpholine and its derivatives are known for their application as corrosion inhibitors, particularly for protecting steel in steam plant systems by adjusting pH and forming a protective surface layer. chemicalbook.comatamankimya.com The subject compound could be explored for similar applications, potentially being incorporated into smart coatings where the Boc group could be cleaved under specific conditions to release the active amine. Furthermore, carbamates are used in the polymer industry. nih.gov The bifunctional nature of the deprotected amine could allow it to act as a monomer or cross-linking agent in the synthesis of novel functional polymers.

In chemical biology , the compound serves as an ideal building block. The Boc-protected amine allows for selective functionalization at the morpholine nitrogen, while the primary amine can be revealed later for subsequent reactions. This makes it a valuable tool for solid-phase synthesis and the creation of combinatorial libraries for screening. orgsyn.org Morpholine-based organocatalysts have also been investigated, although they are generally less reactive than their pyrrolidine-based counterparts. frontiersin.org Research into new, more reactive catalysts based on the morpholine scaffold could be a fruitful endeavor, with this compound serving as a potential precursor.

常见问题

Q. What are the common synthetic routes for preparing tert-butyl 2-morpholin-2-ylethylcarbamate, and how can their efficiency be compared?

- Methodological Answer : The synthesis typically involves carbamate protection of amines. For example, a multi-step approach may include: (i) Reacting a morpholine-containing amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in THF or DCM). (ii) Purification via column chromatography or crystallization. Efficiency is evaluated by reaction yield, purity (HPLC/NMR), and scalability. Evidence from patent applications suggests that steric hindrance from the tert-butyl group may require extended reaction times or elevated temperatures for complete Boc protection . Comparative analysis of solvent systems (e.g., dichloromethane vs. THF) and bases (e.g., NaHCO₃ vs. Et₃N) can optimize efficiency.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish carbamate carbonyl (δ ~150-155 ppm) and tert-butyl groups (δ ~1.4 ppm for CH₃).

- IR Spectroscopy : Confirm carbamate C=O stretch (~1680-1720 cm⁻¹) and N-H stretches (~3300 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.

Discrepancies between experimental and theoretical spectra (e.g., unexpected splitting) may arise from conformational flexibility or impurities. Cross-validation with computational models (DFT) is advised .

Q. What are the critical storage and handling considerations for tert-butyl carbamate derivatives to ensure compound stability and researcher safety?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate group.

- Handling : Use explosion-proof equipment and grounded containers to mitigate static discharge risks, as tert-butyl derivatives are often moisture-sensitive .

- Safety : Conduct reactions in a fume hood; tertiary amines like morpholine may release volatile byproducts.

Advanced Research Questions

Q. How can experimental design principles be applied to optimize the synthesis yield of this compound?

- Methodological Answer : Utilize Design of Experiments (DoE) to screen variables:

- Factors : Temperature, solvent polarity, catalyst loading (e.g., DMAP for Boc protection).

- Response Surface Methodology (RSM) : Model interactions between factors to identify optimal conditions.

For example, a Central Composite Design (CCD) revealed that increasing temperature from 25°C to 40°C improved Boc protection yields by 20% in analogous carbamate syntheses .

Q. What computational methods are suitable for predicting the conformational behavior of this compound in solution, and how do they align with experimental data?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) with explicit solvent models (e.g., PCM for acetonitrile) to predict axial/equatorial tert-butyl conformers.

- Dynamic NMR : Low-temperature ¹H NMR (e.g., –60°C in CD₂Cl₂) can resolve conformational exchange broadening.

Studies on similar tert-butyl carbamates show that solvent polarity stabilizes equatorial conformers despite axial preference in vacuum .

Q. How should researchers address discrepancies between theoretical predictions and experimental observations in the reactivity of tert-butyl carbamate derivatives?

- Methodological Answer :

- Control Experiments : Test for side reactions (e.g., hydrolysis under acidic/basic conditions).

- Isotopic Labeling : Use ¹³C-labeled Boc groups to trace reaction pathways.

- Kinetic Profiling : Compare experimental activation energies (Eyring plots) with DFT-calculated transition states.

For example, unexpected regioselectivity in nucleophilic substitutions may arise from steric effects not fully captured in gas-phase models .

Q. What strategies can be employed to resolve stereochemical challenges during the synthesis of this compound derivatives?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic methods.

- Chromatography : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate).

- Crystallization-Driven Diastereomer Separation : As demonstrated in patent applications, diastereomeric salts (e.g., with tartaric acid) can isolate enantiomers .

Q. How do steric and electronic effects of the tert-butyl group influence the reaction kinetics of carbamate derivatives in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : The tert-butyl group reduces SN2 reactivity by hindering backside attack (e.g., krel for Boc-protected amines is ~10x lower than Ac-protected analogs).

- Electronic Effects : Electron-donating tert-butyl groups stabilize carbamate carbonyls, slowing hydrolysis.

Hammett studies on substituted carbamates correlate σ⁺ values with rate constants, revealing a balance between steric and electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。